molecular formula C14H14N2O B1306708 N-(4-amino-2-methylphenyl)benzamide CAS No. 104478-99-1

N-(4-amino-2-methylphenyl)benzamide

Cat. No. B1306708
CAS RN: 104478-99-1
M. Wt: 226.27 g/mol
InChI Key: NBDOSEUNJLCDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-amino-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It is also known by other names such as 4-Amino-N-(2-methylphenyl)benzamide and Benzamide, 4-amino-N-(2-methylphenyl)- .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . In a study, the reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 226.274 Da, and the monoisotopic mass is 226.110611 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C14H14N2O, an average mass of 226.274 Da, and a monoisotopic mass of 226.110611 Da .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Candidates

N-(4-amino-2-methylphenyl)benzamide serves as a crucial building block in medicinal chemistry. It is a key raw material and intermediate in the synthesis of various drug candidates. Its structure allows for selective acylation reactions, which are essential in developing specific pharmacophores for targeted therapeutic effects .

Microflow Systems in Pharmaceutical Synthesis

The compound has been synthesized using continuous flow microreactor systems, which offer advantages in reaction kinetics and optimization. This method provides a more efficient and practical process for producing high yields of the compound, which is beneficial for large-scale pharmaceutical manufacturing .

Kinetic Studies for Reaction Optimization

Kinetic studies using microflow systems have been conducted to determine the intrinsic reaction kinetics parameters of this compound. These studies help in optimizing reaction conditions, thus improving the selectivity and conversion rates during synthesis .

Selective Acylation Processes

The selective acylation of this compound is complex due to the presence of multiple amine groups in different chemical environments. Research in this area focuses on achieving high selectivity to avoid by-products and enhance the overall yield of the desired compound .

Development of Allosteric Activators

Research has been conducted on the design and synthesis of benzamide analogues, including this compound, as allosteric activators of human glucokinase. These activators have potential applications in treating metabolic disorders such as diabetes .

Optimization of Raw Material Utilization

Studies have compared different synthetic routes for the compound, aiming to reduce the steps and reagents consumption. This not only makes the synthesis more cost-effective but also minimizes the environmental impact of the production process .

Application in Continuous Synthesis Technology

The compound’s synthesis via continuous synthesis technology demonstrates its potential for integration into modern pharmaceutical processes. This technology can lead to more sustainable and scalable production methods for various drugs .

Role in Drug Discovery and Development

This compound is instrumental in drug discovery and development processes. Its versatile applications in synthesis and optimization make it a valuable compound for creating a wide range of therapeutic agents .

Future Directions

The future directions for “N-(4-amino-2-methylphenyl)benzamide” could involve its use in the synthesis of various drug candidates . The development of an efficient and practical process for its synthesis could be a key area of focus .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDOSEUNJLCDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390552
Record name N-(4-amino-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104478-99-1
Record name N-(4-Amino-2-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104478-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of N-(2-methyl-4-nitrophenyl)benzamide (0.256 g, 1.0 mmol) and tin(II) chloride dihydrate (0.89 g, 3.96 mmol) in ethyl acetate (6 mL) was heated at 70° C. for 19 hr. The reaction mixture was then chilled, poured onto 50 mL ice, basified with 5% NaHCO3 (20 mL), extracted into EtOAc, washed with brine, dried and concentrated in vacuo to give N-(4-amino-2-methylphenyl)-benzamide (0.22 g, 97%). ES-MS (M+H)+=227, (M+Na)+=249.
Quantity
0.256 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-benzoyl 2-methyl-4-nitroaniline (2.93 g, 11.4 mmol) and tin (II) chloride (12.9 g, 57.2 mmol) were heated in ethyl acetate (100 ml) at reflux for 2 hours under an inert atmosphere. The reaction was allowed to cool to ambient temperature and concentrated aqueous ammonia (20 ml) was added. The reaction was filtered, the solid material was washed with ethyl acetate (3×30 ml) and then the combined organic layers were evaporated in vacuo. Drying of the resultant solid in vacuo, yielded N-benzoyl 2-methyl-4-aminoaniline (1.03 g, 40% yield) as a white crystalline solid:
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-methylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-2-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.